![molecular formula C16H27N3O2 B7455070 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam that has been shown to have unique properties that make it useful in a variety of research settings. In
Mécanisme D'action
The mechanism of action of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is complex and not fully understood. However, studies have shown that this compound has the ability to interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction can lead to changes in the activity of these neurotransmitter systems, which could have important implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione are still being studied. However, some studies have suggested that this compound has the ability to modulate the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation could have important implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its ability to modulate the activity of certain neurotransmitter systems in the brain. This makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, there are also some limitations to using this compound in lab experiments. For example, the complex synthesis process and the high cost of the compound can make it difficult to use in large-scale experiments.
Orientations Futures
There are many future directions for research on 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione. One promising area of research is in the development of new treatments for neurological disorders. Studies have shown that this compound has the potential to modulate the activity of certain neurotransmitter systems in the brain, which could lead to the development of new drugs for the treatment of disorders such as Parkinson's disease and schizophrenia. Other future directions for research could include the development of new synthesis methods for this compound, as well as the exploration of its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a multi-step process that involves the reaction of a spirocyclic lactam with a piperidine derivative. This reaction is typically carried out under controlled conditions, with careful attention paid to temperature, pressure, and other key variables. Once the reaction is complete, the resulting product is purified and characterized using a variety of analytical techniques.
Applications De Recherche Scientifique
The unique properties of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione make it useful in a variety of scientific research applications. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitter systems in the brain, which could have important implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
6-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12-6-5-9-18(10-12)11-19-14(20)16(17-15(19)21)8-4-3-7-13(16)2/h12-13H,3-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCJXANUYNIKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3(CCCCC3C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.